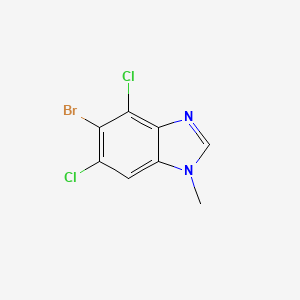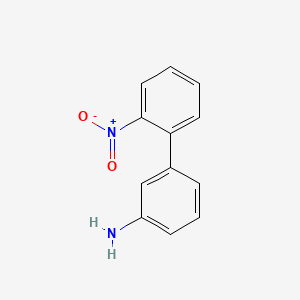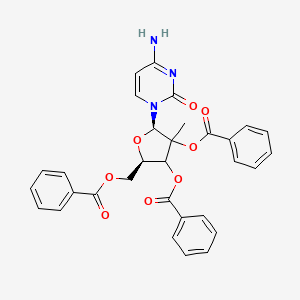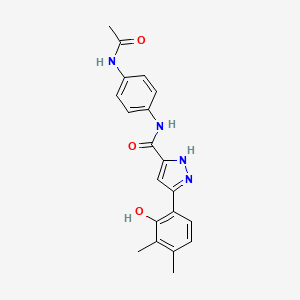![molecular formula C30H36O13 B14094241 Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B14094241.png)
Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydrobruceantinol is a quassinoid compound isolated from the seeds of the plant Brucea javanica. Quassinoids are a class of highly oxygenated triterpenoids known for their bitter taste and significant biological activities. Dehydrobruceantinol has been studied for its potential anti-inflammatory and antileukemic properties .
准备方法
Synthetic Routes and Reaction Conditions
Dehydrobruceantinol is primarily isolated from the seeds of Brucea javanica through phytochemical extraction methods. The process involves the extraction of the seeds using ethanol (EtOH), followed by various chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for dehydrobruceantinol. The compound is mainly obtained through natural extraction from Brucea javanica seeds. Further research and development are needed to establish efficient synthetic routes for industrial production.
化学反应分析
Types of Reactions
Dehydrobruceantinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles and electrophiles are used under acidic or basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various derivatives of dehydrobruceantinol with modified functional groups, which may exhibit different biological activities.
科学研究应用
Chemistry: Used as a model compound for studying quassinoid structures and their reactivity.
Biology: Investigated for its anti-inflammatory and antileukemic properties. .
Medicine: Potential therapeutic agent for treating inflammatory diseases and certain types of cancer.
Industry: Limited industrial applications due to the lack of large-scale production methods
作用机制
Dehydrobruceantinol exerts its effects through various molecular targets and pathways. It inhibits the production of nitric oxide in activated macrophages, which is a key mediator of inflammation . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with specific enzymes and receptors involved in the inflammatory response.
相似化合物的比较
Dehydrobruceantinol is unique among quassinoids due to its specific structure and biological activities. Similar compounds include:
Bruceantinol: Another quassinoid isolated from Brucea javanica with similar anti-inflammatory properties.
Dehydrobrusatol: A related quassinoid with antileukemic activity.
Yadanziosides: A group of quassinoid glycosides with bitter taste and biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of dehydrobruceantinol.
属性
分子式 |
C30H36O13 |
|---|---|
分子量 |
604.6 g/mol |
IUPAC 名称 |
methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |
InChI |
InChI=1S/C30H36O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,10,17,20-24,32,35-36H,9,11H2,1-7H3 |
InChI 键 |
MJOFLSVJDZIFKV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14094158.png)
![N-cyclohexyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14094159.png)

![4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094175.png)
![3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14094181.png)

![4-hydroxy-1,6,7-trimethyl-8-{2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094189.png)



![2,2-Dimethyl-8-phenylmethoxy-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14094220.png)
![7-Chloro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094227.png)

![1,3,9-trimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094242.png)
